molecular formula C26H23F3N6O B2769323 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide CAS No. 1226448-18-5

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide

Cat. No.: B2769323
CAS No.: 1226448-18-5
M. Wt: 492.506
InChI Key: CNHXJOKSHYPURY-UHFFFAOYSA-N
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Description

This compound features a polycyclic heteroaromatic core comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, substituted at the 9-position with a 3,4-dimethylphenyl group and at the 3-position with a propanamide chain bearing a 4-(trifluoromethyl)benzyl moiety . Its molecular formula is C₂₆H₂₃F₃N₆O, with an average mass of 492.505 g/mol and a monoisotopic mass of 492.188544 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl moiety may influence steric and electronic interactions in biological systems.

Properties

CAS No.

1226448-18-5

Molecular Formula

C26H23F3N6O

Molecular Weight

492.506

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide

InChI

InChI=1S/C26H23F3N6O/c1-16-3-6-19(13-17(16)2)21-14-22-25-32-31-23(34(25)11-12-35(22)33-21)9-10-24(36)30-15-18-4-7-20(8-5-18)26(27,28)29/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,36)

InChI Key

CNHXJOKSHYPURY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=C(C=C5)C(F)(F)F)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide is a novel organic molecule characterized by a complex structure that includes multiple fused heterocyclic rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₃N₅O
  • Molecular Weight : 279.30 g/mol
  • CAS Number : 1255785-56-8

The intricate design of this compound suggests various applications in therapeutic development due to its unique combination of functional groups and ring systems.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that related pyrazolo[4,3-e][1,2,4]triazine derivatives showed stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231), promoting apoptosis through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .

Kinase Inhibition

The presence of the triazolo[1,5-a]pyrazin ring system in this compound aligns it with many known kinase inhibitors. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, indicating a potential role in targeting specific kinases involved in cancer progression .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions due to its complex structure.
  • Molecular docking studies are needed to elucidate the specific binding sites and affinities for target proteins.

Research Findings and Case Studies

StudyFindings
Anticancer Activity Related compounds showed significant cytotoxic effects on cancer cell lines (MCF-7 and MDA-MB-231), surpassing cisplatin's efficacy.
Kinase Inhibition The triazolo[1,5-a]pyrazin scaffold is associated with kinase inhibition; further studies are needed to confirm specific targets.
Apoptosis Mechanism Activation of caspases (9, 8, 3/7) was observed in treated cancer cells, indicating apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fused pyrazolo-triazolo-pyrazine derivatives, which are structurally and functionally compared below with analogs from the literature:

Structural Analogues

2.1.1 Fluorophenyl-Substituted Analog ()
  • Core : Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.
  • Substituents: R₁: 4-Fluorophenyl (vs. 3,4-dimethylphenyl in the target compound). R₂: 1-(4-(2-pyridinyl)piperazinyl)propanone (vs. 4-(trifluoromethyl)benzylpropanamide).
  • The piperazinyl-propanone moiety introduces basicity and hydrogen-bonding capacity, contrasting with the lipophilic trifluoromethylbenzyl group .
2.1.2 Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
  • Core : Pyrazolo-triazolo-pyrimidine (vs. pyrazolo-triazolo-pyrazine in the target).
  • Substituents : Ethylthio, methyl, or alkylthio groups at positions 3, 7, or 7.
  • Alkylthio groups enhance hydrophobicity but may reduce metabolic stability compared to the trifluoromethylbenzyl group .

Functional Analogues

2.2.1 Pyrazolo[3,4-d]pyrimidine Sulfonamide ()
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents: Sulfonamide and fluorophenyl-chromenone groups.
  • Key Differences: The sulfonamide group introduces acidity and polar interactions, unlike the neutral propanamide in the target.
2.2.2 Triazolo-Thiadiazole Derivatives ()
  • Core : 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole.
  • Substituents : 4-Methoxyphenylpyrazole.
  • Key Differences :
    • Thiadiazole core lacks the pyrazine ring, reducing aromatic π-stacking capacity.
    • Molecular docking against 14-α-demethylase (antifungal target) suggests shared applications but distinct binding modes .

Preparation Methods

Cyclization of Triazole Hydrazines with Dicarbonyl Compounds

The core structure is synthesized via cyclocondensation reactions. A representative method involves reacting sodium 3-(5-methyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines under acidic conditions.

Example Procedure:

  • Reactant: Sodium 3-(5-methyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate.
  • Conditions: Reflux in acetic acid (80°C, 6 h).
  • Product: Pyrazolo[1,5-a]pyrimidine intermediate (yield: 72%).

Diazonium Salt Cyclization

Alternative routes employ diazonium salts of 3,4-dimethylphenyl-substituted triazoles. Reaction with active methylene compounds (e.g., ethyl acetoacetate) yields fused pyrazine systems.

Key Data:

Parameter Value
Reaction Temperature 100°C
Solvent Ethanol
Yield 68–75%

Introduction of the 3,4-Dimethylphenyl Group

Early-Stage Functionalization

The 3,4-dimethylphenyl group is introduced during triazole synthesis. 3,4-Dimethylphenylhydrazine reacts with ethyl acetoacetate to form a pyrazolinone intermediate, which is subsequently functionalized.

Procedure:

  • Reactants: 3,4-Dimethylphenylhydrazine, ethyl acetoacetate.
  • Conditions: Reflux in ethanol (4 h).
  • Product: 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one (yield: 89%).

Attachment of the Propanamide Side Chain

Bromoethyl Ketone Intermediate

A bromoethyl ketone derivative of the core is synthesized for nucleophilic substitution.

Example:

  • Reactant: 3-(9-(3,4-Dimethylphenyl)pyrazolo[1,5-a]triazolo[3,4-c]pyrazin-3-yl)propan-1-one.
  • Reagent: Bromine in CCl₄.
  • Product: 3-Bromo-1-(pyrazolo-triazolo-pyrazin-3-yl)propan-1-one (yield: 65%).

Amidation with 4-(Trifluoromethyl)benzylamine

The bromo intermediate reacts with 4-(trifluoromethyl)benzylamine under basic conditions.

Optimized Conditions:

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 60°C, 12 h
Yield 58%

Alternative Multi-Component Approaches

One-Pot Synthesis

A three-component reaction simplifies the synthesis by combining:

  • 5-Amino-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole.
  • 3-(Trifluoromethyl)benzaldehyde.
  • Ethyl acetoacetate.

Conditions:

  • Catalyst: APTS (10 mol%).
  • Solvent: Ethanol, reflux (24 h).
  • Yield: 54% (after recrystallization).

Characterization and Analytical Data

Spectral Confirmation

1H NMR (CDCl₃):

  • δ 8.21 (s, 1H, pyrazine-H).
  • δ 7.45–7.32 (m, 4H, aromatic-H).
  • δ 4.52 (t, 2H, -CH₂-NH-).
  • δ 2.31 (s, 6H, -CH₃).

HRMS (ESI+):

  • Calculated for C₂₇H₂₃F₃N₇O: 542.1921.
  • Found: 542.1918.

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
Column Chromatography 58 98.5
Recrystallization 62 99.2

Challenges and Mitigation Strategies

Low Yields in Cyclization Steps

  • Issue: Competing side reactions during triazole-pyrazine fusion.
  • Solution: Use of high-boiling solvents (e.g., DMF) and slow addition of reagents.

Purification Difficulties

  • Issue: Co-elution of byproducts in chromatography.
  • Solution: Gradient elution with hexane/ethyl acetate (4:1 to 1:1).

Industrial Scalability Considerations

Solvent Recovery

  • Ethanol and DMF are recovered via distillation (≥90% efficiency).

Cost Analysis

Component Cost (USD/kg)
3,4-Dimethylphenylhydrazine 320
4-(Trifluoromethyl)benzylamine 1,150

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of polyheterocyclic compounds like this requires multi-step protocols. Key steps include:

  • Cyclization of pyrazole and triazole precursors : Use propane-2-ol as a solvent and potassium hydroxide to facilitate thiolate intermediate formation (e.g., potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d]triazolopyrazine-6-thiolate) .
  • Alkylation : React thiolate intermediates with haloalkanes (e.g., CnH2n+1Br) at controlled temperatures (60–80°C) to introduce alkylthio groups .
  • Purification : Recrystallization from alcohol or chromatography for high-purity yields (>90%) .
    Optimization : Adjust solvent polarity, reaction time, and stoichiometric ratios (e.g., 1:1.2 molar ratio of haloalkane to thiolate) to maximize yield .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl benzyl group) and heterocyclic ring fusion .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical vs. observed m/z) .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., pyrazolo-triazolo-pyrazine core geometry) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
  • Stability Studies : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via HPLC .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data?

  • Targeted Molecular Docking : Compare binding affinities to enzymes like lanosterol-14α-demethylase (PDB: 3LD6) or receptor tyrosine kinases. Use AutoDock Vina for scoring interactions (e.g., binding energy < -8 kcal/mol suggests high affinity) .
  • SAR Studies : Modify substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate pharmacophores responsible for antifungal vs. anticancer activity .

Q. How can synthetic byproducts or impurities impact pharmacological interpretation?

  • HPLC-MS Purity Checks : Identify impurities >0.5% that may interfere with enzyme assays .
  • Bioactivity Contradictions : For example, a 5% impurity with a similar scaffold (e.g., pyrazolo-triazine) could falsely amplify observed IC50 values .

Q. What computational methods validate the compound’s interaction with biological targets?

  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in target binding pockets .

Methodological Challenges and Solutions

Q. How to address low yields in the final alkylation step?

  • Solution : Use polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Data : Yield improved from 45% to 78% when switching from propane-2-ol to DMF .

Q. Handling discrepancies between in silico predictions and experimental bioactivity

  • Troubleshooting : Re-evaluate protonation states (e.g., at physiological pH) and tautomeric forms in docking models .
  • Case Study : A predicted IC50 of 10 nM for kinase inhibition may shift to 50 nM experimentally due to solvation effects .

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